molecular formula C14H14N4O2S B2841535 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide CAS No. 188564-46-7

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2841535
CAS No.: 188564-46-7
M. Wt: 302.35
InChI Key: OMGZSROCAHTAFH-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
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Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of benzotriazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Name This compound
CAS Number 188564-46-7
Molecular Formula C14H14N4O2S
Molecular Weight 302.352 g/mol
Density 1.38 ± 0.1 g/cm³ (Predicted)
Boiling Point 511.4 ± 33.0 °C (Predicted)

Antimicrobial Properties

Benzotriazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds with the benzotriazole nucleus exhibit antibacterial and antifungal properties against various pathogens.

  • Antibacterial Activity : Studies have shown that benzotriazole derivatives possess moderate antibacterial effects against strains such as Bacillus subtilis and Escherichia coli. For instance, a related compound demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against Candida albicans and Aspergillus niger .
  • Antifungal Activity : The introduction of hydrophobic groups on the benzotriazole ring has been linked to enhanced antifungal activity. Compounds with electron-withdrawing groups like –NO₂ and –Cl showed increased potency against fungal strains .

Anti-parasitic Effects

Recent studies have explored the anti-parasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. The derivative exhibited significant in vitro activity, reducing parasite viability by up to 95% at specific concentrations . This highlights the therapeutic potential of these compounds in treating parasitic infections.

Analgesic and Anti-inflammatory Properties

Research has also identified analgesic and anti-inflammatory effects associated with benzotriazole derivatives. One study reported that certain compounds exhibited notable analgesic effects comparable to standard analgesics . The mechanisms underlying these effects may involve modulation of inflammatory pathways and pain receptors.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzotriazole derivatives, including this compound. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)
This compound25
Standard Antibiotic (e.g., Penicillin)12.5

Case Study 2: Anti-parasitic Activity

In another investigation focusing on Trypanosoma cruzi, the compound was tested for its ability to inhibit growth in both epimastigote and trypomastigote forms. Results showed a significant reduction in parasite counts after treatment with varying concentrations.

Concentration (µg/mL)Epimastigote Reduction (%)Trypomastigote Reduction (%)
255080
506495

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-11-6-8-12(9-7-11)21(19,20)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZSROCAHTAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.